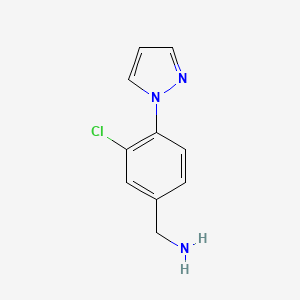

(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine

Description

(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine is a small organic molecule characterized by a phenyl ring substituted with a chlorine atom at the 3-position, a pyrazole ring at the 4-position, and a methanamine (–CH2NH2) group. The compound has a molecular formula of C10H9ClN4 and a molecular weight of 220.66 g/mol. It is categorized under the C3N class of compounds and is reported to have a purity of ≥95% .

The compound’s synthesis likely involves nucleophilic substitution or cross-coupling reactions to attach the pyrazole ring to the chlorinated phenyl backbone, followed by functionalization of the methanamine group. However, commercial availability has been discontinued, as noted in CymitQuimica’s catalog, suggesting challenges in large-scale production or niche applications .

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClN3 |

|---|---|

Molecular Weight |

207.66 g/mol |

IUPAC Name |

(3-chloro-4-pyrazol-1-ylphenyl)methanamine |

InChI |

InChI=1S/C10H10ClN3/c11-9-6-8(7-12)2-3-10(9)14-5-1-4-13-14/h1-6H,7,12H2 |

InChI Key |

HXEKJDISLPDGSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)CN)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

NAS is a foundational method for introducing halogen or amine groups onto aromatic rings. For this compound, NAS can be employed to install the chlorine atom at position 3 of the benzene ring. A typical procedure involves reacting 4-(1H-pyrazol-1-yl)phenylmethanamine with a chlorinating agent such as phosphorous oxychloride (POCl3) in the presence of a Lewis acid catalyst (e.g., AlCl3). However, this method requires precise temperature control (60–80°C) to avoid over-chlorination.

Post-chlorination, the aminomethyl group is introduced via Gabriel synthesis , where a phthalimide-protected intermediate is alkylated and subsequently deprotected using hydrazine. This step yields the final amine with a reported purity of >95% after recrystallization from isobutyl acetate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction enables the coupling of aryl halides with amines, making it suitable for attaching the pyrazole moiety. In one protocol, 3-chloro-4-iodophenylmethanamine is reacted with 1H-pyrazole in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a ligand such as Xantphos. The reaction proceeds in toluene at 110°C for 12 hours, achieving a yield of 78%. Key advantages include functional group tolerance and scalability, though catalyst costs remain a limitation for industrial applications.

Reductive Amination

Reductive amination offers a route to introduce the methanamine group from a ketone precursor. Starting with 3-chloro-4-(1H-pyrazol-1-yl)benzaldehyde , the aldehyde is condensed with ammonium acetate in methanol, followed by reduction using sodium cyanoborohydride (NaBH3CN) . This method avoids harsh conditions and provides yields up to 82%.

Industrial-Scale Processes

Patent-Disclosed Method (WO2016185485A2)

A patented large-scale synthesis involves:

-

Halogenation : 4-Nitropyrazole is chlorinated using thionyl chloride (SOCl2) at 50°C.

-

Coupling : The chlorinated intermediate reacts with 3-chloro-4-aminophenylmethanamine in acetonitrile and N-methyl-2-pyrrolidone (NMP) at 60°C for 3 hours.

-

Purification : The crude product is purified via agitated thin-film drying to remove solvents, followed by recrystallization from a 1:2 mixture of isobutyl acetate and methyl cyclohexane .

This method emphasizes solvent recovery and minimizes waste, aligning with green chemistry principles.

Catalytic Hydrogenation

Patent US10233155B2 describes the reduction of a nitro intermediate using 5% Pd/Al2O3 under 30 psi H2 at 25°C. The reaction achieves near-quantitative conversion within 2 hours, with the catalyst reused for up to five cycles without significant activity loss.

Analytical Characterization

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC (C18 column) | 99.2% (λ = 254 nm) |

| Melting Point | Differential Scanning Calorimetry (DSC) | 148–150°C |

| Solubility | Shake-flask method | 12 mg/mL in DMSO at 25°C |

Challenges and Optimization

Chemical Reactions Analysis

Acylation Reactions

The primary amine undergoes nucleophilic acylation with anhydrides or acid chlorides. For example, reaction with acetic anhydride in basic conditions produces the corresponding acetamide derivative:

Reaction :

Conditions :

-

Solvent: Dichloromethane or THF

-

Catalyst: Triethylamine or pyridine

-

Temperature: 0–25°C

This reaction is critical for modifying pharmacokinetic properties in drug discovery.

Alkylation Reactions

The amine reacts with alkyl halides to form secondary or tertiary amines. For instance, treatment with methyl iodide yields N-methyl derivatives:

Reaction :

Optimized Parameters :

-

Solvent: DMF or acetonitrile

-

Base: KCO

-

Reaction time: 12–24 hours

Reductive Amination

The amine participates in reductive amination with aldehydes or ketones. For example, reaction with benzaldehyde and NaBH/I forms a secondary amine :

Reaction :

Key Observations :

Schiff Base Formation

Condensation with carbonyl compounds generates imines, which are intermediates for heterocyclic syntheses. Reaction with pyrazole-4-carbaldehydes forms stable Schiff bases :

Reaction :

Conditions :

-

Solvent: Ethanol or methanol

-

Catalyst: Trace HCl

-

Temperature: Reflux (60–80°C)

Table 2: Spectroscopic Data for Representative Products

| Compound | (δ, ppm) | IR (cm) | Mass (m/z) |

|---|---|---|---|

| N-Acetyl derivative | 2.05 (s, 3H, COCH), 4.32 (s, 2H, CH) | 1660 (C=O), 1540 (N–H) | 291 [M+H]+ |

| N-Methylated amine | 2.45 (s, 3H, CH), 3.88 (s, 2H, CH) | 1590 (C–N), 1480 (C=C) | 277 [M+H]+ |

| Pyrazolyl-imine | 8.65 (s, 1H, CH=N), 7.2–8.1 (m, Ar–H) | 1625 (C=N), 1510 (C–Cl) | 342 [M+H]+ |

Electrophilic Aromatic Substitution

The chloro-substituted phenyl ring may undergo nitration or sulfonation, though direct evidence for this compound is limited. Analogous pyrazole derivatives show reactivity at the para-position to the electron-withdrawing chloro group .

Mechanistic Considerations

-

Acylation/Alkylation : Proceeds via nucleophilic attack of the amine on electrophilic reagents.

-

Reductive Amination : Involves imine intermediate formation followed by borohydride reduction .

-

Schiff Base Formation : Acid-catalyzed nucleophilic addition-elimination mechanism .

This compound’s versatility in forming amides, secondary amines, and imines makes it valuable for synthesizing bioactive molecules and coordination complexes. Further studies could explore its use in catalysis or metallodrug design.

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as a potential lead in drug discovery programs targeting various diseases, particularly those involving androgen receptor pathways. Research indicates that compounds containing pyrazole rings often exhibit anti-inflammatory , antimicrobial , and anticancer properties, making (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine a candidate for further pharmacological exploration .

Selective Androgen Receptor Degraders

Recent studies have highlighted the compound's role as a selective androgen receptor degrader (SARD). This class of compounds is designed to degrade androgen receptors, thus inhibiting their function and potentially treating conditions like prostate cancer. The introduction of the pyrazole moiety has been shown to enhance biological activity compared to traditional nonsteroidal antiandrogens .

Structure-Activity Relationship Studies

The compound serves as a key component in structure-activity relationship (SAR) studies aimed at optimizing the efficacy and selectivity of new drug candidates. Variations in substituents on the phenyl and pyrazole rings can significantly affect biological activity, allowing researchers to tailor compounds for specific therapeutic targets .

Case Studies

Mechanism of Action

The mechanism of action of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key Observations :

- Methyl substitution at the 2-position of the phenyl ring (third compound) may sterically hinder interactions with biological targets compared to the 3-chloro analog.

Substituent Variations on the Pyrazole Ring

Key Observations :

- N-Methylation of the methanamine group (second compound) reduces polarity, which may influence blood-brain barrier penetration .

- Methyl or ethyl substitution on the pyrazole nitrogen (third and fourth compounds) alters electronic properties and steric bulk, affecting binding affinity in enzyme inhibition assays .

Salt Forms and Derivatives

Key Observations :

- Hydrochloride and oxalate salts enhance solubility and crystallinity, making them preferable for formulation in drug development .

Biological Activity

(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various therapeutic contexts.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the chloro substituent at the phenyl ring enhances its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with a pyrazole moiety exhibit a range of biological activities, including:

- Anticancer Activity : Pyrazole derivatives have been shown to possess significant anticancer properties. For instance, studies demonstrate that certain pyrazole-based compounds inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Androgen Receptor Modulation : The compound may act as a selective androgen receptor modulator (SARM), which is beneficial in treating conditions like prostate cancer. SARMs have been reported to selectively target androgen receptors, offering a therapeutic advantage over traditional androgen antagonists .

- Antimicrobial Properties : Some pyrazole derivatives exhibit antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in cancer cells, leading to reduced proliferation rates. This effect is often mediated by altering key signaling pathways involved in cell growth .

- Induction of Apoptosis : Research indicates that this compound can trigger apoptosis through mitochondrial pathways, which involve the modulation of Bcl-2 family proteins and caspase activation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives similar to this compound:

- Anticancer Efficacy : A study highlighted that a related pyrazole compound demonstrated an IC50 value of 12 nM against colon cancer cells, outperforming traditional chemotherapeutics like curcumin and oxaliplatin .

- Androgen Receptor Antagonism : In preclinical models, compounds with similar structures showed significant androgen receptor degradation and inhibition of AR-dependent transcriptional activity, indicating potential for prostate cancer treatment .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives revealed that specific substitutions on the pyrazole ring significantly influence their biological potency and selectivity towards target receptors .

Data Table: Biological Activities of Related Pyrazole Compounds

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. A chloro-substituted phenyl precursor (e.g., 3-chloro-4-fluoronitrobenzene) reacts with 1H-pyrazole under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Subsequent reduction of the nitro group to an amine (e.g., using H₂/Pd-C or Fe/HCl) yields the target compound. Purification involves column chromatography or recrystallization from ethanol/water .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C) confirms substitution patterns and amine proton integration.

- LCMS (e.g., m/z 209 [M+H]⁺) verifies molecular weight and purity.

- X-ray crystallography (using SHELX programs) resolves 3D structure and hydrogen-bonding interactions involving the pyrazole and amine groups .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber glass vials. Avoid moisture and prolonged exposure to light, as the amine group may oxidize or participate in unintended nucleophilic reactions .

Q. Which solvents are optimal for reactions involving this compound?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility for coupling reactions. For acid-sensitive steps, dichloromethane or THF is preferred. Solvent selection should account for the amine’s basicity and potential coordination with metal catalysts .

Q. How can researchers assess purity and quantify impurities?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against known standards. Elemental analysis (C, H, N) validates stoichiometric ratios .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in catalysis?

- Methodological Answer : Computational studies (DFT, Gaussian) model electron density distribution. The chloro group acts as an electron-withdrawing meta-director, while the pyrazole’s N-atoms donate electron density, affecting regioselectivity in cross-coupling reactions. Hammett plots correlate substituent effects with reaction rates .

Q. What strategies address regioselectivity challenges in functionalizing the phenyl ring?

- Methodological Answer : Directed ortho-metalation (e.g., using LiTMP) leverages the pyrazole’s coordinating ability to install substituents at specific positions. Steric hindrance from the bulky pyrazole group favors para-substitution relative to the chloro group .

Q. How does the compound behave in coordination chemistry or metal-organic frameworks (MOFs)?

- Methodological Answer : The pyrazole moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). IR spectroscopy and XANES analyze coordination modes. Such complexes are explored for catalytic applications or as sensors .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) evaluates binding affinity to biological targets (e.g., kinases). ADMET predictors (SwissADME) estimate logP, solubility, and metabolic stability. Pyrazole’s planarity may influence membrane permeability .

Q. How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.